

# The Role of N,N'-Diphenylethylenediamine in Catalytic Hydrogenation: Application Notes and Protocols

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## Compound of Interest

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N,N'-diphenylethylenediamine (DPEN) and its derivatives are pivotal chiral ligands in the field of asymmetric catalytic hydrogenation. Their ability to form stable, stereochemically well-defined complexes with transition metals, particularly ruthenium and iridium, has established them as indispensable tools for the enantioselective synthesis of chiral alcohols and amines. These products are often key intermediates in the development of pharmaceuticals and other bioactive molecules. This document provides detailed application notes on the utility of DPEN-based catalysts and comprehensive protocols for their preparation and use in the asymmetric hydrogenation of ketones.

## Application Notes

(1R,2R)-1,2-Diphenylethylenediamine and its enantiomer (1S,2S)-DPEN serve as the foundational backbone for a class of highly effective ligands for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions.<sup>[1][2]</sup> The most prominent derivative is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), a key component of Noyori-type catalysts.<sup>[3][4]</sup> These catalysts are renowned for their high activity and enantioselectivity in the reduction of a wide range of ketones and imines.<sup>[5][6]</sup>

The core function of the DPEN ligand is to create a chiral environment around the metal center. This steric and electronic influence directs the addition of hydrogen to one prochiral face of the

substrate, leading to the preferential formation of one enantiomer of the product.[\[2\]](#) The mechanism of action for Ru-TsDPEN catalysts is often described as a metal-ligand bifunctional mechanism, operating through a concerted, outer-sphere six-membered transition state where the substrate does not directly bind to the metal.[\[7\]](#)[\[8\]](#) This mechanism involves the transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the substrate.[\[8\]](#) However, more recent studies suggest a revision of this mechanism, proposing an outer-sphere hydride transfer to form an ion pair as the rate- and enantio-determining step.[\[9\]](#)

The versatility of the DPEN framework allows for modifications to fine-tune the catalyst's performance for specific substrates.[\[4\]](#) These modifications can include altering the sulfonyl group or attaching the ligand to a solid support to facilitate catalyst recovery and reuse, a critical aspect for industrial applications.[\[10\]](#)[\[11\]](#) For instance, polymer-supported Ru-TsDPEN catalysts have demonstrated high activity and enantioselectivity and can be recycled multiple times with minimal loss of performance.[\[10\]](#)

## Quantitative Data Summary

The performance of DPEN-based catalysts is substrate and condition-dependent. The following tables summarize quantitative data for the asymmetric hydrogenation of various ketones, showcasing the high yields and enantioselectivities achievable.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Magnetically Recoverable Ru-TsDPEN Catalyst[\[3\]](#)

Run	Conversion (%)	Enantiomeric Excess (ee, %)
1	98	97
2	97	97
3	98	96

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones with Polymer-Supported Ru-TsDPEN Catalysts[\[10\]](#)

Substrate	Catalyst	Conversion (%)	Enantiomeric Excess (ee, %)
N-methyl-3-oxo-3-phenylpropanamide	Ru-17	98	97
2-cyanoacetophenone	Ru-17	98	97
2-cyanoacetophenone	Homogeneous ligand 12	99	97

Reaction Conditions: Ketone:chiral ligand:[Ru] = 100:1.2:1, ketone = 0.5 mol L<sup>-1</sup>, formic acid:triethylamine azeotrope:CH<sub>2</sub>Cl<sub>2</sub> = 1:1.

Table 3: Asymmetric Hydrogenation of Various Ketones with Ru-TsDPEN and Ir-P,N,N-DPEN Derived Catalysts

Substrate	Catalyst System	Conditions	Yield (%)	Enantiomeric Excess (ee, %)	Reference
Acetophenone	[Ru(OSO <sub>2</sub> CF <sub>3</sub> ) <sub>2</sub> ]{(S,S)-TsDPEN}{(η <sup>6</sup> -p-cymene)}	H <sub>2</sub> (pressure dependent), Methanol	100	96 (S)	[8]
Acetophenone	(S)-XyIBINAP/(S, S)-DPEN–Ru	S/C = 100,000, 8 atm H <sub>2</sub> , 2-propanol, t-C <sub>4</sub> H <sub>9</sub> OK, 45 min	Quantitative	99 (R)	[5]
4-Chromanone	MsDPEN–Cp*Ir	S/C = 5000, 15 atm H <sub>2</sub> , 60 °C, 24 h	-	99	[5]
O- Amidophenyl ketones	Ir-(R,R)- P,N,N-DPEN derived	H <sub>2</sub> (3 MPa), EtOH, 20 °C, 12 h	up to 99	>99	[12]
3- (dimethylamino)-1- (thiophen-2- yl)propan-1- one	Ir-(R,R)- P,N,N-DPEN derived	H <sub>2</sub> (3 MPa), EtOH, 20 °C, 12 h	98	97	[13]

## Experimental Protocols

### Protocol 1: Synthesis of the Chiral Ligand (R,R)-TsDPEN[3]

This protocol describes the monosulfonylation of (1R,2R)-1,2-diphenylethylenediamine.

Materials:

- (1R,2R)-1,2-diphenylethylenediamine
- p-toluenesulfonyl chloride
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Triethylamine (Et<sub>3</sub>N)
- Ice bath
- Standard glassware for organic synthesis

**Procedure:**

- Dissolve (1R,2R)-1,2-diphenylethylenediamine in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the cooled diamine solution.
- Add triethylamine to the reaction mixture to act as a base.
- Stir the reaction at 0 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure (R,R)-TsDPEN.

## Protocol 2: Preparation of the Ru-TsDPEN Pre-catalyst {RuCl(R,R)-TsDPEN}[3]

This protocol details the synthesis of the ruthenium pre-catalyst.

#### Materials:

- $[\text{RuCl}_2(\text{p-cymene})]_2$  dimer
- (R,R)-TsDPEN
- Suitable aprotic solvent (e.g., dichloromethane or isopropanol)
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve the  $[\text{RuCl}_2(\text{p-cymene})]_2$  dimer in the chosen aprotic solvent.
- In a separate flask, dissolve the (R,R)-TsDPEN ligand in the same solvent.
- Add the ligand solution to the ruthenium dimer solution.
- Stir the reaction mixture at room temperature or gentle heating until the reaction is complete, which can be observed by a color change.
- The resulting pre-catalyst solution can often be used directly, or the product can be isolated by removing the solvent and washing the resulting solid.

## Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone[3][10]

This protocol outlines a typical procedure for the ATH of a ketone.

#### Materials:

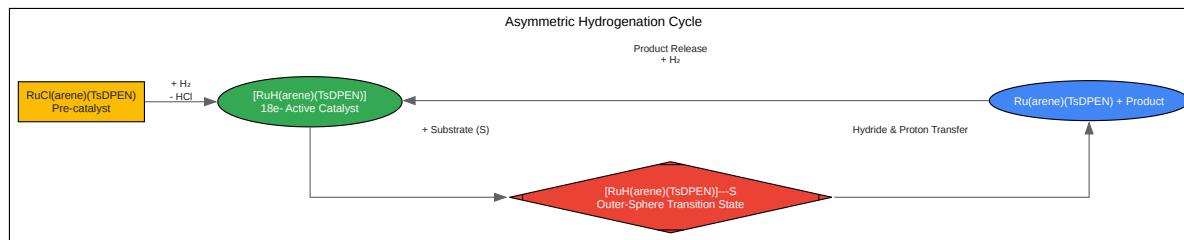
- Ru-TsDPEN pre-catalyst
- Acetophenone

- Formic acid/triethylamine (5:2 azeotrope) or isopropanol as the hydrogen source
- Solvent (e.g., dichloromethane or the hydrogen source itself)
- Base (e.g., triethylamine if not using the azeotrope, or a catalytic amount of a stronger base like KOH)
- Inert atmosphere

**Procedure:**

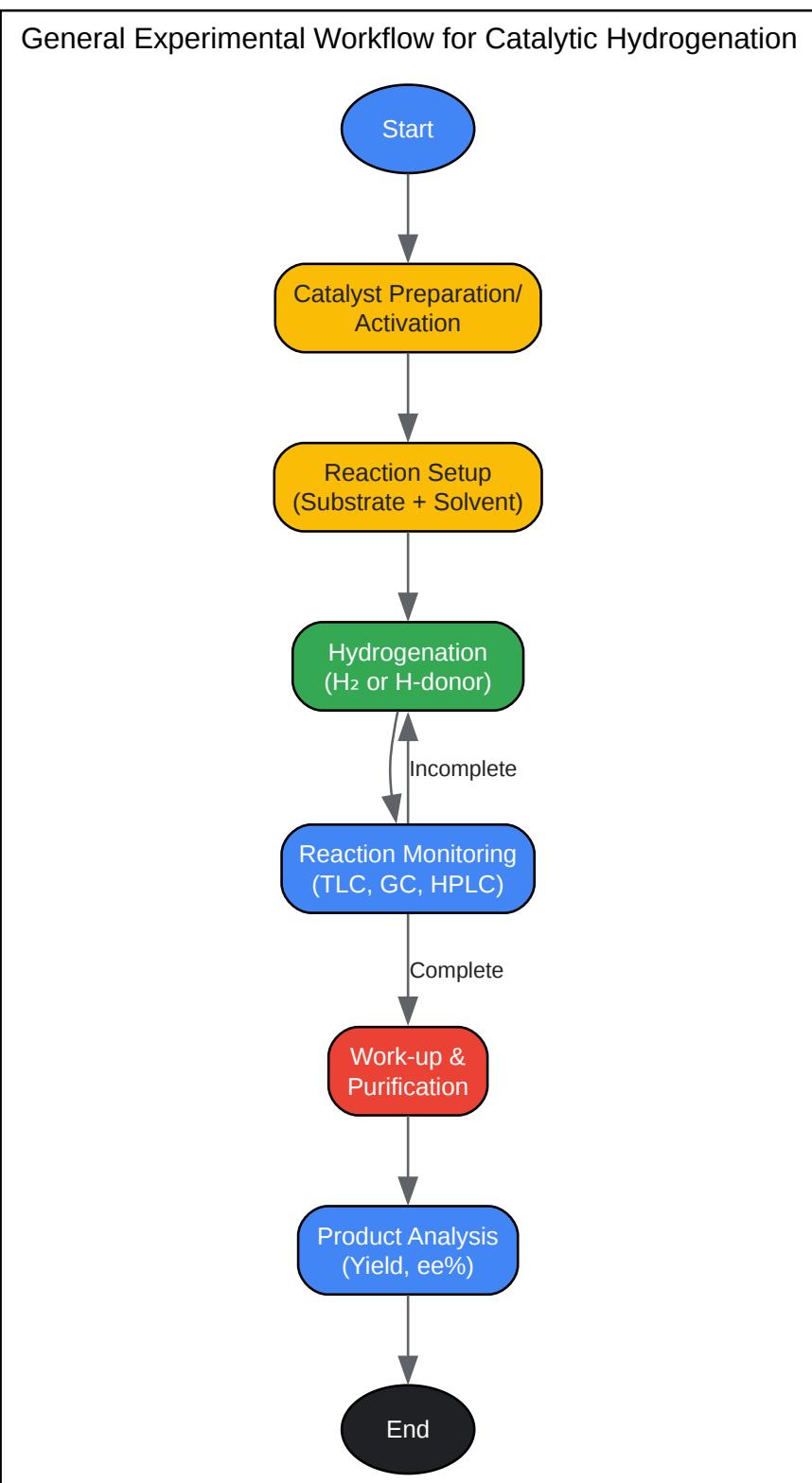
- To a reaction vessel under an inert atmosphere, add the Ru-TsDPEN pre-catalyst.
- Add the solvent and the hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol containing a base).
- Stir the mixture to generate the active ruthenium hydride species.
- Add the acetophenone substrate to the reaction mixture.
- Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC.
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction and work up by washing with water and extracting the product with a suitable organic solvent.
- Dry the organic layer, remove the solvent, and purify the product (1-phenylethanol) by chromatography if necessary.
- Determine the conversion and enantiomeric excess of the product using GC or HPLC with a chiral column.

## Visualizations



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Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a ketone using a Ru-TsDPEN catalyst.



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Caption: A generalized experimental workflow for performing catalytic hydrogenation.

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